2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide
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Overview
Description
2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide is a heterocyclic compound that belongs to the class of quinoxaline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by oxidation and esterification reactions. The reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like piperidine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline 1,4-dioxides, which have enhanced biological activities.
Reduction: Reduction reactions can convert the N-oxide group to an amine, altering the compound’s biological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nicotinoyloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
Scientific Research Applications
2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide involves its interaction with various molecular targets and pathways. The compound’s N-oxide group is crucial for its biological activity, as it can undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, leading to the death of microbial or cancer cells . Additionally, the compound can inhibit specific enzymes and receptors, disrupting essential biological processes in target organisms .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline 1,4-dioxides: These compounds have similar structures but contain two N-oxide groups, enhancing their biological activities.
Quinazolines: Another class of nitrogen-containing heterocycles with diverse pharmacological properties.
Pthalazines: Similar in structure to quinoxalines but with different biological activities.
Uniqueness
2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C17H13N3O4 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C17H13N3O4/c1-11(21)16-14(10-24-17(22)12-5-4-8-18-9-12)19-13-6-2-3-7-15(13)20(16)23/h2-9H,10H2,1H3 |
InChI Key |
KCRWYDLSCHKTSX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CN=CC=C3)[O-] |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CN=CC=C3)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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